molecular formula C7H4F5N B039473 2,3-Difluoro-6-(trifluoromethyl)aniline CAS No. 124185-34-8

2,3-Difluoro-6-(trifluoromethyl)aniline

Cat. No. B039473
M. Wt: 197.1 g/mol
InChI Key: JRUZXPMLPYDZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-(trifluoromethyl)aniline is a compound that belongs to the family of aniline derivatives, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. This structural modification imparts unique physical and chemical properties, making it a compound of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Difluoro-6-(trifluoromethyl)aniline, such as other fluorinated anilines, often involves catalytic processes or specific reactions that introduce fluorine atoms or trifluoromethyl groups into the benzene ring. For instance, a silver(I)-catalyzed N-trifluoroethylation of anilines has been developed, demonstrating a method to introduce fluorine-containing groups into aniline derivatives through silver-catalyzed N-H insertions (Luo et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated anilines, including 2,3-Difluoro-6-(trifluoromethyl)aniline, can be analyzed using spectroscopic methods. Studies on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, have been conducted using FTIR and FT-Raman spectroscopy, providing insights into their vibrational frequencies and structural characteristics (Arjunan et al., 2011).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, including difluoroacetylation, cycloamidation, and trifluoromethylation. These reactions not only demonstrate the chemical reactivity of such compounds but also allow for the synthesis of complex derivatives with potential biological activity or material properties (Ke & Song, 2017).

Scientific Research Applications

  • Synthesis of Antimicrobial Agents

    • Summary of Application : 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
    • Methods of Application : The source does not provide specific methods of application or experimental procedures .
    • Results or Outcomes : The source does not provide specific results or outcomes .
  • Synthesis of Methylguanidine Derivatives

    • Summary of Application : 2-Methyl-3-trifluoromethylaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
    • Methods of Application : The source does not provide specific methods of application or experimental procedures .
    • Results or Outcomes : The source does not provide specific results or outcomes .
  • Enantio- and Diastereoselective Addition Reaction

    • Summary of Application : 2,6-Dibromo-4-(trifluoromethyl)aniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in enantio- and diastereoselective addition reactions .
    • Methods of Application : The source does not provide specific methods of application or experimental procedures .
    • Results or Outcomes : The source does not provide specific results or outcomes .
  • Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide

    • Summary of Application : 2,6-Difluoroaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide . This compound is a herbicidal compound .
    • Methods of Application : The source does not provide specific methods of application or experimental procedures .
    • Results or Outcomes : The source does not provide specific results or outcomes .
  • Synthesis of Fluorinated Quinolines

    • Summary of Application : Fluorinated Quinolines, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
    • Methods of Application : The source does not provide specific methods of application or experimental procedures .
    • Results or Outcomes : The source does not provide specific results or outcomes .

Safety And Hazards

“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUZXPMLPYDZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575753
Record name 2,3-Difluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-(trifluoromethyl)aniline

CAS RN

124185-34-8
Record name 2,3-Difluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of 2,3,4-trifluorobenzotrifluoride in 500 ml of tetrahydrofuran were initially introduced into an autoclave and it was pressurized using 60 ml of liquid ammonia. After stirring for 6 hours at 130° C. (maximum pressure 18 bar), the mixture was cooled and the pressure was released. By distillation, 72 g of 2-amino-3,4-difluoro-benzotrifluoride were obtained with a boiling point of 60° to 64° C. at 26 mbar and 92 g of 2,3-difluoro-4-amino-benzotrifluoride with a boiling point of 92° to 93° C. at 26 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.